molecular formula C9H9Cl3O B178326 2,2,2-Trichloro-1-(2-methylphenyl)ethanol CAS No. 17936-74-2

2,2,2-Trichloro-1-(2-methylphenyl)ethanol

Cat. No.: B178326
CAS No.: 17936-74-2
M. Wt: 239.5 g/mol
InChI Key: VBUGXJUUBXHPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(2-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl3O. This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to an ethane backbone, with a methyl-substituted phenyl ring. It is a colorless to pale yellow liquid at room temperature and is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol typically involves the reaction of 2-methylbenzaldehyde with trichloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2,2,2-trichloro-1-(2-methylphenyl)acetone.

    Reduction: Formation of 2,2-dichloro-1-(2-methylphenyl)ethanol.

    Substitution: Formation of 2,2,2-trihydroxy-1-(2-methylphenyl)ethanol or other substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The presence of chlorine atoms enhances its reactivity and ability to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: Similar in structure but lacks the phenyl ring.

    2,2,2-Trichloro-1-(2-chlorophenyl)ethanol: Similar but with a chlorine-substituted phenyl ring.

    2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol: Similar but with a methoxy-substituted phenyl ring.

Uniqueness

2,2,2-Trichloro-1-(2-methylphenyl)ethanol is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect its physical properties, such as solubility and boiling point, as well as its biological activity.

Biological Activity

2,2,2-Trichloro-1-(2-methylphenyl)ethanol, a chlorinated compound, has garnered attention in the fields of medicinal chemistry and toxicology due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trichloroalkyl group attached to a phenolic compound. Its molecular formula is C9H8Cl3O, and it has a molecular weight of approximately 253.5 g/mol. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values vary depending on the microbial species tested. For instance:

Microbial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.75

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been investigated in several in vitro studies. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

A study reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-710
A54915
HeLa12

These results indicate that the compound may inhibit tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is believed to disrupt cellular membranes due to its lipophilic nature and may also interfere with enzymatic processes critical for microbial survival and cancer cell proliferation.

Proposed Mechanisms:

  • Membrane Disruption : The trichloro group enhances the compound's ability to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell survival.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells by activating caspases and upregulating pro-apoptotic factors.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections demonstrated significant improvement when treated with formulations containing this compound compared to standard antibiotics.
  • Cancer Treatment Study : In a preclinical model using mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups.

Properties

IUPAC Name

2,2,2-trichloro-1-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGXJUUBXHPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298406
Record name 2,2,2-trichloro-1-(2-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17936-74-2
Record name NSC122943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-1-(2-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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